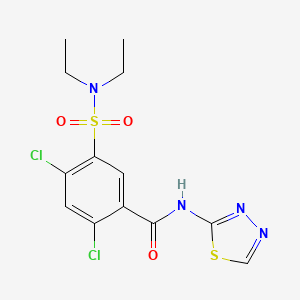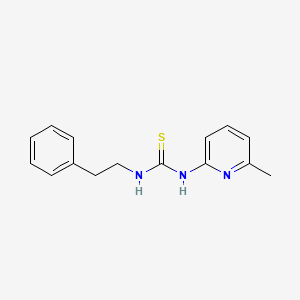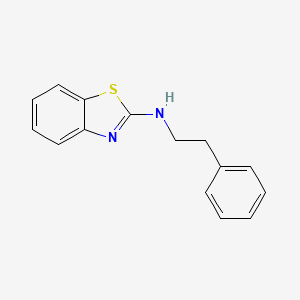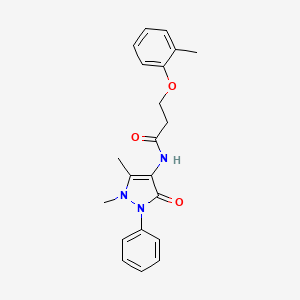
7-(3-Methoxypropyl)-3-(phenylmethyl)-8-(3-thiophenyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-methoxypropyl)-3-(phenylmethyl)-8-(3-thiophenyl)purine-2,6-dione is an oxopurine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of purine-2,6-dione derivatives, similar to 7-(3-Methoxypropyl)-3-(phenylmethyl)-8-(3-thiophenyl)purine-2,6-dione, has been a subject of research. For instance, the study by Simo et al. (1998) explored the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, highlighting the methods of intramolecular alkylation crucial for such compounds (Simo, Rybár, & Alföldi, 1998).
Pharmacological Studies
- Purine-2,6-dione derivatives have been investigated for their analgesic activities. Zygmunt et al. (2015) conducted a study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, revealing significant analgesic and anti-inflammatory effects (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).
Molecular Structure Analysis
- The molecular structure and conformation of purine-2,6-diones have been analyzed, as seen in the work of Karczmarzyk et al. (1995) on 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, a similar compound. They focused on the planarity of the purine skeleton and the conformation of substituent groups (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
Receptor Activity Studies
- The activity of purine-2,6-dione derivatives on specific receptors has been researched. Chłoń et al. (2001) synthesized 1,3-dimethyl-7-phenylalkyl-8-[3-(4-phenyl-1-piperazinyl)propylamino]-purine-2,6-dione derivatives and studied their affinity for 5-HT1A and 5-HT2A receptors (Chłoń, Pawłowski, Duszyńska, Szaro, Tatarczńska, Kłodzińska, & Chojnacka-wójcik, 2001).
Exploration of New Ring Systems
- The exploration of new ring systems in purine-2,6-diones has been an area of interest. Hesek and Rybár (1994) reported the synthesis of thiadiazepino-[3,2-f]-purine ring systems, illustrating the diversity in the structural modifications of purine-2,6-diones (Hesek & Rybár, 1994).
Eigenschaften
Molekularformel |
C20H20N4O3S |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
3-benzyl-7-(3-methoxypropyl)-8-thiophen-3-ylpurine-2,6-dione |
InChI |
InChI=1S/C20H20N4O3S/c1-27-10-5-9-23-16-18(21-17(23)15-8-11-28-13-15)24(20(26)22-19(16)25)12-14-6-3-2-4-7-14/h2-4,6-8,11,13H,5,9-10,12H2,1H3,(H,22,25,26) |
InChI-Schlüssel |
QQVGDCDFDWZVKR-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCN1C2=C(N=C1C3=CSC=C3)N(C(=O)NC2=O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Ethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1227388.png)

![4-Bromo-3-nitrobenzoic acid [2-[anilino(oxo)methyl]phenyl] ester](/img/structure/B1227392.png)
![4-[3-(Dimethylamino)propylamino]-7,8-dimethyl-3-quinolinecarboxylic acid ethyl ester](/img/structure/B1227396.png)
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B1227397.png)

![N,N-dimethyl-3-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-1-propanamine](/img/structure/B1227399.png)
![2-Hydroxybenzoic acid [2-[[(1-methyl-2-pyrrolyl)-oxomethyl]amino]-2-oxoethyl] ester](/img/structure/B1227401.png)
![2-[[5-(3-Bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]thio]-1-(4-fluorophenyl)ethanone](/img/structure/B1227402.png)


![[3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B1227405.png)
![6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone](/img/structure/B1227406.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyridinecarboxamide](/img/structure/B1227409.png)